2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine
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Overview
Description
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine is a complex organic compound belonging to the class of dibenzo triazonines. This compound is characterized by its unique tricyclic structure, which includes a chloro and phenyl substituent, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine typically involves the treatment of 5-chloro-2-aminobenzophenone with o-phenylenediamine, sodium acetate, and acetic acid. This reaction yields 2-(acetyl)amino-5-chlorobenzophenone, which is further treated with chloroacetic acid and polyphosphoric acid (PPA) to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as described above, with optimization for large-scale production involving the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazonine ring, often using hydrogenation techniques.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazonine ring, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-12-phenyl-5H-dibenzo[c,g][1,2,6]thiadiazocine 6,6-dioxide
- 10,11-dihydro-5H-dibenzo[b,f]azepine
- 1-benzo[1,3]dioxole
Uniqueness
2-Chloro-13-phenyl-5H-dibenzo(d,h)(1,3,6)triazonine-6-ethanamine is unique due to its specific triazonine ring structure and the presence of both chloro and phenyl substituents. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
CAS No. |
103686-93-7 |
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Molecular Formula |
C22H19ClN4 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
2-(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)ethanamine |
InChI |
InChI=1S/C22H19ClN4/c23-16-10-11-18-17(14-16)22(15-6-2-1-3-7-15)27-20-9-5-4-8-19(20)26-21(25-18)12-13-24/h1-11,14,27H,12-13,24H2 |
InChI Key |
HKIJSOSGSSWPQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NC(=NC4=CC=CC=C4N2)CCN)Cl |
Origin of Product |
United States |
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